Ethylenediamine dihydroiodide

Descripción general

Descripción

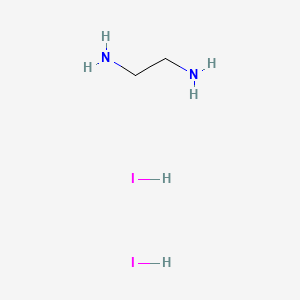

Ethylenediamine dihydroiodide (EDDI) is a water-soluble salt derived from ethylenediamine and hydroiodic acid . It appears as a colorless to light yellow crystalline powder . The salt consists of the ethylenediammonium di cation C2H4(NH3)22+ and iodide anions . EDDI is used as an additive in pet food and cattle feed with high bioavailability . It is used to prevent iodine deficiency .

Molecular Structure Analysis

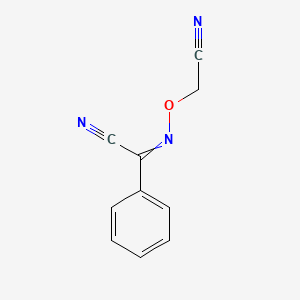

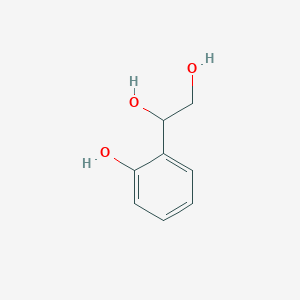

The molecular formula of Ethylenediamine dihydroiodide is C2H10I2N2 . The salt consists of the ethylenediammonium di cation C2H4(NH3)22+ and iodide anions .Physical And Chemical Properties Analysis

Ethylenediamine dihydroiodide is a colorless to light yellow crystalline powder . It is water-soluble . The molar mass is 315.92 g/mol .Aplicaciones Científicas De Investigación

Animal Feed Additive

EDDI is used as an additive in pet food and cattle feed with high bioavailability . It is used to prevent iodine deficiency, which is one of the major uses of the element iodine . The United States Food and Drug Administration suggests a limit of intake to 50 mg/head/day .

Prevention of Foot Rot in Cattle

Although EDDI is generally recognized as safe (GRAS) only as a nutrient source of iodine, administration of EDDI also has preventative effects on foot rot in cattle .

Intermediate for Polyamide Resins

Ethylenediamine dihydroiodide is used as an intermediate in the preparation of polyamide resins . These resins are used in a variety of applications, including coatings, adhesives, and composite materials.

Fuel Additives and Lubricants

EDDI acts as a precursor for many polymers and is used in the production of fuel additives and lubricants . These additives can improve the performance and efficiency of fuels.

Solvent for Proteins

Ethylenediamine dihydroiodide is used as a solvent to dissolve proteins such as albumins and casein . This makes it useful in various biochemical and pharmaceutical applications.

Color Photography Developers

EDDI is widely used for color photography developers . It plays a crucial role in the development process, affecting the color and contrast of the final image.

Binders and Adhesives

Ethylenediamine dihydroiodide is used in the production of binders and adhesives . These products are used in a wide range of industries, from construction to packaging.

Fabric Softeners and Dyes

EDDI is used in the production of fabric softeners and dyes . It helps to improve the texture and color of fabrics.

Safety And Hazards

Ethylenediamine dihydroiodide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, respiratory irritation, and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed or if in contact with skin .

Relevant Papers One paper discusses the addition of Ethylenediamine to perovskite precursor solution, which improves the photovoltaic device performance and material stability . Another paper discusses the use of Ethylenediamine series as additives to control the morphology of magnetite nanoparticles .

Propiedades

IUPAC Name |

ethane-1,2-diamine;dihydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2HI/c3-1-2-4;;/h1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNWLPUNKAYUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.I.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-15-3 (Parent) | |

| Record name | Ethylenediamine dihydroiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5044570 | |

| Record name | 1,2-Ethanediamine dihydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [MSDSonline] | |

| Record name | 1,2-Ethanediamine, hydriodide (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine dihydroiodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5209 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

...REFLECTIONS OF PROSECRETORY ACTIONS OF IODIDE...SUSCEPTIBILITY OR PREDISPOSITION...TO MICROBIAL INFECTIONS /& FEVER/...ATTRIBUTED TO POSSIBLE ANTIINFLAMMATORY ACTION...ABILITY OF IODINE TO UNCOUPLE OXIDATIVE PHOSPHORYLATION. | |

| Record name | ETHYLENEDIAMINE DIHYDROIODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ethylenediamine dihydroiodide | |

CAS RN |

5700-49-2 | |

| Record name | Ethylenediamine dihydroiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, hydriodide (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine dihydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediammonium diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENEDIAMINE DIHYDRIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721M52NQ5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENEDIAMINE DIHYDROIODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Across these studies, ethylenediamine dihydroiodide serves as a source of supplemental iodine in animal feed, particularly for dairy cows and pigs. [, , , , , ] Researchers investigate its impact on iodine concentrations in milk and meat, addressing concerns about both deficiencies and exceeding recommended levels. [, , ]

A: While milk iodine concentrations respond rapidly to dietary ethylenediamine dihydroiodide adjustments, skeletal muscle iodine levels remain relatively stable, showing increases only at higher supplementation levels. [] This suggests differential uptake and retention of iodine in various tissues.

A: Studies in pigs comparing iodine utilization from various sources, including potassium iodide, ethylenediamine dihydroiodide, and iodine humate, revealed that while all three supplements increased iodine utilization compared to controls, potassium iodide and ethylenediamine dihydroiodide demonstrated significantly higher utilization rates than iodine humate. [] This suggests that the source of iodine can impact its bioavailability and subsequent utilization in the body.

A: In a study involving calves, high doses of ethylenediamine dihydroiodide (1 mg/kg body weight) led to a significant increase in serum protein-bound iodine and were linked to respiratory problems in a number of calves. [] This highlights the importance of carefully determining appropriate supplementation levels to avoid potential adverse effects.

A: In vitro research suggests that ethylenediamine dihydroiodide can enhance the attachment of rumen bacteria to epithelial cells, particularly in cattle fed high-concentrate diets. [, ] This finding points towards the potential role of iodine in modifying the rumen environment and microbial interactions.

A: Yes, studies in ducks have explored the impact of dietary ethylenediamine dihydroiodide on intestinal health, suggesting potential benefits. [, ] Further research in this area could provide valuable insights into the mechanisms involved and its potential applications.

ANone: Researchers utilize various analytical methods to monitor iodine levels in biological samples like milk, serum, and tissues. [1-3, 5-8] These methods are crucial for assessing the impact of ethylenediamine dihydroiodide supplementation and ensuring appropriate iodine levels.

A: The research highlights the need for carefully calibrated iodine supplementation in animal feed to ensure optimal animal health and prevent excessive iodine levels in animal products intended for human consumption. [, , , , ] Further research will continue to refine our understanding of ethylenediamine dihydroiodide's effects and inform best practices for its safe and effective use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,4-Dinitroanilino)propanimidoyloxy]ethanesulfonic acid](/img/structure/B1218117.png)

![Phenol, 4-[(1E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-, 1-(dihydrogen phosphate)](/img/structure/B1218124.png)